1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

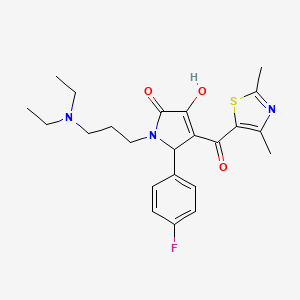

The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a complex heterocyclic framework. Its structure features:

- A 3-(diethylamino)propyl chain at position 1, which likely enhances solubility and modulates basicity.

- A 4-fluorophenyl substituent at position 5, a common pharmacophore in bioactive molecules for improved target affinity .

- A 3-hydroxy group on the pyrrolone core, which may participate in hydrogen bonding with biological targets.

Properties

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3S/c1-5-26(6-2)12-7-13-27-19(16-8-10-17(24)11-9-16)18(21(29)23(27)30)20(28)22-14(3)25-15(4)31-22/h8-11,19,29H,5-7,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHFTYBMHIFEMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound notable for its potential biological activities. With a molecular weight of approximately 427.6 g/mol, this compound features a pyrrolone core and various functional groups that suggest interactions with biological targets, particularly in the neurological and pharmacological domains.

Structural Characteristics

The compound's structure includes:

- Pyrrolone Core : A five-membered heterocyclic ring containing nitrogen and oxygen.

- Diethylamino Group : Potentially enhancing neuroactive properties.

- Thiazole Moiety : Known for its role in various biological activities, including enzyme inhibition.

- Fluorophenyl Group : May influence lipophilicity and receptor binding.

Biological Activity Overview

Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes or receptors involved in neurological pathways. Its structural components suggest possible interactions with serotonin transporters, potentially influencing neurotransmitter levels in the brain. Compounds with similar structures have been identified as selective serotonin reuptake inhibitors (SSRIs), which are essential in treating depression and anxiety disorders.

Research indicates that the compound may exert its effects through:

- Inhibition of Serotonin Transporters : This could lead to increased serotonin levels in synaptic clefts, enhancing mood and emotional regulation.

- Enzyme Interaction : Similar compounds have shown activity against monoamine oxidase (MAO) isoforms, which are crucial in the metabolism of neurotransmitters .

In Vitro Studies

Studies employing fluorometric methods have been conducted to evaluate the compound's inhibitory activity against MAO isoforms. These studies typically involve:

- Concentration Ranges : Testing at concentrations from to .

- IC50 Values : Determining the half-maximal inhibitory concentration for various derivatives.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | TBD | Serotonin transporter inhibition |

| Compound 6b (similar structure) | 0.060 ± 0.002 | MAO-A inhibition |

| Compound with dimethylamino group | TBD | Potential SSRI activity |

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target enzymes. Key findings include:

- Binding Interactions : The compound engages in π–π interactions and forms hydrogen bonds with residues in the active site of MAO-A.

- Structural Insights : The presence of specific functional groups enhances binding affinity and specificity towards serotonin transporters.

Comparison with Similar Compounds

Aminoalkyl Side Chains

- Diethylamino vs. Dimethylamino: The target compound’s 3-(diethylamino)propyl group differs from the 3-(dimethylamino)propyl analog (CAS 431932-93-3, ).

- Piperidine Replacements: In pyrrolone antimalarials (e.g., TDR32750), replacing phenyl rings with piperidine improved aqueous solubility. The diethylamino group in the target compound may serve a similar purpose by introducing tertiary amine functionality .

Acyl Groups

- 2,4-Dimethylthiazole-5-Carbonyl vs. Benzoyl Derivatives :

The 2,4-dimethylthiazole-5-carbonyl group (target compound) contrasts with 4-ethoxy-3-methylbenzoyl () and simple phenylacyl groups. Thiazole rings enhance metabolic stability due to reduced susceptibility to esterase cleavage compared to benzoyl esters . - Thiophene vs. Thiazole :

Compound 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () substitutes thiophene for thiazole. Thiazole’s nitrogen atoms may improve hydrogen-bonding interactions with target proteins .

Aromatic Substituents

- 4-Fluorophenyl Ubiquity :

The 4-fluorophenyl group is conserved in multiple analogs (Evidences 1, 8, 10). Fluorination typically enhances bioavailability and resistance to oxidative metabolism . - Chlorophenyl vs. Fluorophenyl :

Chlorophenyl analogs (e.g., ) exhibit higher lipophilicity but may incur toxicity risks compared to fluorophenyl derivatives .

Antimalarial Activity

- EC50 Values :

Pyrrolone antimalarials like TDR32750 achieve sub-micromolar EC50 values (<10 nM). While activity data for the target compound is unavailable, its structural similarity suggests comparable potency, contingent on the 2,4-dimethylthiazole’s role in target binding . - Metabolic Stability :

Compounds with stable acyl groups (e.g., thiazole carbonyl) show reduced CYP450-mediated metabolism. The target compound’s dimethylthiazole may confer superior stability over ester-containing analogs .

Solubility and Developability

- Aqueous Solubility: The diethylamino group likely improves solubility relative to non-polar substituents. However, excessive lipophilicity from the dimethylthiazole may necessitate formulation optimization .

- In Vivo Performance: Piperidine-modified pyrrolones () demonstrated enhanced bioavailability. The target compound’s diethylamino chain may similarly improve absorption but requires in vivo validation .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Table 2: Substituent Impact on Activity

Q & A

Q. What are the established synthetic routes for this compound, and how can its structural integrity be validated?

Methodological Answer:

- Synthesis : The compound’s core structure (pyrrol-2-one) can be synthesized via base-assisted cyclization of precursor enamines or ketoesters, as demonstrated in analogous pyrrolone derivatives . The diethylamino-propyl and thiazole-carbonyl substituents may require multi-step functionalization, such as alkylation or condensation reactions, similar to pyrazole-thiazole hybrids .

- Characterization :

- X-ray crystallography for absolute configuration determination (e.g., pyrazole-thiazole derivatives in ).

- NMR/FTIR to confirm functional groups (e.g., hydroxy, fluorophenyl signals ).

- HRMS for molecular weight validation .

Q. What in vitro assays are recommended for initial pharmacological screening?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or hydrolases, given the compound’s structural similarity to bioactive pyrazoles and pyrrolones (e.g., carbonic anhydrase inhibitors ).

- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, following protocols for fluorophenyl-containing analogs .

- Receptor binding studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors, leveraging the diethylamino group’s potential interaction with CNS targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrol-2-one core under varying reaction conditions?

Methodological Answer:

- Parameter optimization :

- Base selection : Compare KOH, NaH, or DBU in cyclization steps (e.g., 46–63% yields in ).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance cyclization vs. protic solvents.

- Temperature control : Gradual heating (60–80°C) to avoid side reactions in multi-component systems .

- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to improve thiazole-carbonyl coupling efficiency .

Q. How should researchers address contradictory data in pharmacological activity across different assays?

Methodological Answer:

- Assay validation :

- Mechanistic follow-up :

Q. What strategies are effective for elucidating the compound’s mechanism of action when initial target screens are inconclusive?

Methodological Answer:

- Transcriptomics/proteomics : Use RNA-seq or SILAC proteomics to identify differentially expressed pathways in treated cells .

- Chemical proteomics : Employ affinity chromatography with a biotinylated derivative to capture interacting proteins .

- In vivo models : Test in zebrafish or rodent models for phenotypic changes (e.g., anticonvulsant activity in dihydropyrazolines ).

Q. How can researchers mitigate instability of the 3-hydroxy-pyrrol-2-one moiety during storage or biological assays?

Methodological Answer:

- Formulation : Lyophilize with cryoprotectants (trehalose, mannitol) to prevent hydrolysis .

- Derivatization : Synthesize prodrugs (e.g., acetate esters) to enhance shelf-life, with in situ enzymatic reactivation .

- Storage conditions : Store at -20°C under inert atmosphere (N₂), as used for hydroxyl-rich heterocycles .

Q. What computational approaches are suitable for predicting off-target interactions or toxicity?

Methodological Answer:

- QSAR modeling : Train models on pyrrolone/pyrazole datasets to predict ADMET properties .

- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites prone to metabolic oxidation .

- Network pharmacology : Map potential targets via STRING or KEGG pathways, as applied to triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.